DS16570511

Mitochondrial Calcium Signaling Cell Permeability MCU Inhibition

DS16570511 (CAS 2446154-84-1) is a small-molecule, cell-permeable inhibitor of the mitochondrial calcium uniporter (MCU) complex. It belongs to the class of indolyl carboxylic acid derivatives, characterized by a 1H-indole core substituted with a 3-carboxypropyl group and a 3-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl}amino)benzoyl moiety.

Molecular Formula C30H25Cl2N3O4
Molecular Weight 562.4 g/mol
Cat. No. B2972142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS16570511
Molecular FormulaC30H25Cl2N3O4
Molecular Weight562.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CNC3=CC=CC(=C3)C(=O)C4=CN(C5=CC=CC=C54)CCCC(=O)O
InChIInChI=1S/C30H25Cl2N3O4/c1-18-22(29(34-39-18)28-24(31)10-5-11-25(28)32)16-33-20-8-4-7-19(15-20)30(38)23-17-35(14-6-13-27(36)37)26-12-3-2-9-21(23)26/h2-5,7-12,15,17,33H,6,13-14,16H2,1H3,(H,36,37)
InChIKeyVIWYGRDFHWYDRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





DS16570511: A Cell-Permeable Mitochondrial Calcium Uniporter Inhibitor for Cardiac and Cellular Calcium Signaling Research


DS16570511 (CAS 2446154-84-1) is a small-molecule, cell-permeable inhibitor of the mitochondrial calcium uniporter (MCU) complex [1]. It belongs to the class of indolyl carboxylic acid derivatives, characterized by a 1H-indole core substituted with a 3-carboxypropyl group and a 3-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl}amino)benzoyl moiety [2]. Identified through high-throughput screening of 120,000 compounds, DS16570511 was developed to address the lack of cell-permeable, specific MCU inhibitors for studying mitochondrial Ca²⁺ dynamics in intact cellular systems [3].

Why Generic MCU Inhibitors Cannot Substitute DS16570511 in Intact Cell and Tissue Studies


While several compounds inhibit the mitochondrial calcium uniporter (MCU), critical limitations in cell permeability, species-specific potency, and off-target effects preclude their interchangeable use. DS16570511 was specifically developed to overcome the poor cell permeability of gold-standard inhibitors like Ru360 [1] and to provide a more selective tool compared to promiscuous agents such as KB-R7943 . Furthermore, the potency of DS16570511 varies markedly across species (human > pig > rat), a nuance that must be considered in experimental design and that is not recapitulated by other inhibitors [2]. The quantitative evidence below delineates these critical points of differentiation, enabling informed selection of the appropriate MCU inhibitor for specific research applications.

DS16570511 Comparative Quantitative Evidence: Potency, Permeability, and Functional Selectivity Versus MCU Inhibitor Analogs


Cell Permeability: DS16570511 vs. Ru360 in Intact Cellular Systems

DS16570511 was developed as a cell-permeable MCU inhibitor, a property lacking in the potent but poorly cell-permeable gold-standard inhibitor Ru360 [1]. While Ru360 has been described as cell-permeable by some vendors, recent studies confirm its natively poor cell permeability and unfavorable redox stability significantly impede its widespread application in intact biological systems [1]. In contrast, DS16570511 effectively inhibits serum-induced mitochondrial Ca²⁺ influx in intact HEK293A cells, demonstrating functional cell penetration [2]. This property enables experiments in intact cells and perfused organs without the need for permeabilization techniques.

Mitochondrial Calcium Signaling Cell Permeability MCU Inhibition

Species-Specific Potency of DS16570511: Human vs. Pig vs. Rat Mitochondria

DS16570511 exhibits striking species-dependent potency in inhibiting mitochondrial Ca²⁺ uptake, a characteristic that distinguishes it from other MCU inhibitors [1]. It is most potent against human mitochondria (IC50 = 0.86 μM), followed by pig (IC50 = 15 μM) and rat (IC50 = 25 μM) heart mitochondria. In comparison, the classic inhibitor Ru360 (a derivative of ruthenium red) shows the opposite trend, being more potent in pig (IC50 = 0.03 μM) and rat (IC50 = 0.1 μM) mitochondria than in human mitochondria (IC50 = 0.02 μM) [1].

Species Selectivity Mitochondrial Bioenergetics MCU Pharmacology

Mechanism of Action: Blocker-Type Inhibition Without Mitochondrial Depolarization

A critical distinction for MCU inhibitors is whether they act as direct channel blockers or as uncouplers that dissipate the mitochondrial membrane potential (ΔΨm). DS16570511, like Ru360, acts as a blocker-type compound, inhibiting Ca²⁺ uptake without reducing ΔΨm [1]. In contrast, KB-R7943, another compound reported to inhibit MCU, depolarizes mitochondria in a Ca²⁺-independent manner, confounding interpretation of MCU-specific effects [2]. However, it is important to note that subsequent studies have revealed DS16570511 has off-target effects on ΔΨm at higher concentrations or under specific conditions, including hyperpolarization at low [Ca²⁺]c [3] and inhibition of respiratory chain complexes [4].

Mitochondrial Membrane Potential MCU Blocker Off-Target Effects

Functional Cardiac Outcomes: Positive Inotropy Without Chronotropy in Ex Vivo Heart

In a Langendorff perfused rat heart model, DS16570511 (10-30 μM) increased cardiac contractility without affecting heart rate, demonstrating a positive inotropic effect [1]. This functional outcome is linked to its inhibition of mitochondrial Ca²⁺ overload induced by high extracellular Ca²⁺ concentrations [1]. While Ru360 has also been reported to have beneficial effects on cardiac contractility in ischemia-reperfusion injury models [2], its poor cell permeability limits its utility in intact perfused heart preparations without extended incubation or permeabilization. The reversibility of DS16570511's effect upon washout further supports its utility as a pharmacological tool [1].

Cardiac Contractility Langendorff Perfusion Ex Vivo Pharmacology

Selectivity Profile: DS16570511 vs. KB-R7943 and Mitoxantrone

Several compounds inhibit MCU but also possess significant off-target activities that limit their utility as selective chemical probes. KB-R7943, originally a Na⁺/Ca²⁺ exchanger inhibitor, also inhibits MCU (IC50 = 5.5 μM), but additionally inhibits mitochondrial complex I (IC50 = 11.4 μM) and blocks NMDA receptors (IC50 = 13.4 μM) . Mitoxantrone, a topoisomerase II inhibitor, also inhibits MCU and protein kinase C (IC50 = 8.5 μM) [1]. In contrast, DS16570511 was identified from a high-throughput screen specifically designed to identify direct MCU inhibitors, with a counter-screen used to eliminate non-specific hits [2]. However, recent studies have revealed that DS16570511 also inhibits respiratory chain complexes, particularly complex II, and affects FoF1-ATPase/ANT [3].

MCU Selectivity Off-Target Pharmacology Chemical Probe Criteria

Functional Antagonism of MICU1-Mediated Mitochondrial Ca²⁺ Uptake

DS16570511 functionally antagonizes the effects of MICU1 activation. In vitrified-thawed mouse metaphase II oocytes, treatment with the MICU1 activator MCU-i4 increased mitochondrial Ca²⁺ concentration, pyruvate dehydrogenase dephosphorylation (P-PDH), and mitochondrial membrane potential (MMP). Co-treatment or subsequent treatment with DS16570511 reversed these effects: it decreased mitochondrial Ca²⁺ concentration, reduced P-PDH and ATP levels, and lowered MMP compared to MCU-i4 treatment alone [1]. This demonstrates DS16570511's utility as a tool to probe MICU1-mediated regulation of mitochondrial Ca²⁺ uptake in cellular stress models.

MICU1 Regulation Oocyte Cryopreservation Mitochondrial Bioenergetics

DS16570511: Optimal Research Applications Based on Quantitative Comparative Evidence


Intact Cell and Ex Vivo Cardiac Studies Requiring Cell-Permeable MCU Inhibition

DS16570511 is the optimal choice for studies requiring MCU inhibition in intact, unpermeabilized cells or perfused organs. Its cell permeability [1] enables acute modulation of mitochondrial Ca²⁺ uptake in HEK293A cells, cultured neurons, and Langendorff perfused rat hearts without the need for permeabilization techniques. This is particularly valuable for investigating the role of MCU in cardiac contractility, where DS16570511 increases contractility without affecting heart rate [1]. In contrast, the poor cell permeability of Ru360 limits its utility in such intact preparations.

Human Cell-Based Assays for Mitochondrial Calcium Signaling and MCU Pharmacology

Due to its high potency against human MCU (IC50 = 0.86 μM in isolated mitochondria and 7 μM in intact cells) [1], DS16570511 is the preferred inhibitor for studies using human cell lines (e.g., HEK293A, HeLa). Its species-specific potency profile (human > pig > rat) makes it particularly well-suited for human cell-based research, whereas Ru360 or other inhibitors may be more appropriate for rodent models [1].

Investigating MICU1-Dependent Regulation of Mitochondrial Ca²⁺ Uptake in Stress Models

DS16570511 effectively antagonizes MICU1-mediated increases in mitochondrial Ca²⁺ uptake, as demonstrated in vitrified-thawed mouse oocytes where it reversed the effects of the MICU1 activator MCU-i4 [2]. This makes DS16570511 a valuable tool for studying the role of MICU1 in cellular stress responses, including cryopreservation, ischemia-reperfusion injury, and other conditions where MICU1 regulation of MCU is implicated.

Neuronal Mitochondrial Ca²⁺ Homeostasis and Excitotoxicity Studies

DS16570511 has been shown to slow the onset of glutamate-induced delayed calcium deregulation and suppress neuronal death in cultured cortical neurons at concentrations of 30-45 μM [3]. While its effects on mitochondrial respiration (complex II inhibition) must be carefully controlled, DS16570511 remains a useful tool for probing the role of MCU in neuronal Ca²⁺ homeostasis, provided that appropriate concentration ranges and controls are employed.

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